Product packaging for Gleditsiasaponin C'(Cat. No.:CAS No. 76729-70-9)

Gleditsiasaponin C'

Cat. No.: B2719363
CAS No.: 76729-70-9
M. Wt: 1617.736
InChI Key: YFPIJADURJHEIX-IQSWHJRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gleditsiasaponin C (CAS: 84105-24-8) is a triterpenoid saponin primarily isolated from the fruits of Gleditsia japonica and Gleditsia sinensis . Structurally, it features a complex aglycone core with hydroxyl (-OH) and carbonyl (C=O) groups, linked to sugar moieties such as glucose and rhamnose (as inferred from its molecular formula and structural data in ). Key pharmacological activities include:

  • Anti-HIV activity: Demonstrated significant inhibition of HIV replication in cell-based assays .
  • Antitumor effects: Exhibits mild cytotoxicity against Sarcoma 180 and Ehrlich carcinoma cells, with IC₅₀ values comparable to other saponins in the Gleditsia genus .

Its structural elucidation and bioactivity profiling have been referenced in multiple studies, including Z. Zhang et al. (1999) and Konoshima & Sawada (1982) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H120O38 B2719363 Gleditsiasaponin C' CAS No. 76729-70-9

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H120O38/c1-26-40(80)46(86)52(92)60(103-26)101-24-35-45(85)48(88)59(111-64-54(94)49(89)56(27(2)104-64)108-63-55(95)57(33(78)23-99-63)109-61-50(90)41(81)30(75)20-97-61)67(106-35)112-68(96)74-17-16-69(3,4)18-29(74)28-10-11-37-71(7)14-13-39(70(5,6)36(71)12-15-72(37,8)73(28,9)19-38(74)79)107-65-53(93)47(87)44(84)34(105-65)25-102-66-58(43(83)32(77)22-100-66)110-62-51(91)42(82)31(76)21-98-62/h10,26-27,29-67,75-95H,11-25H2,1-9H3/t26-,27-,29-,30+,31+,32-,33+,34+,35+,36?,37?,38+,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49-,50+,51+,52+,53+,54+,55+,56-,57-,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,71-,72+,73+,74+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPIJADURJHEIX-IQSWHJRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H120O38
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345789
Record name 76729-70-9 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76729-70-9
Record name 76729-70-9 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Properties

Gleditsiasaponin C has been extensively studied for its anticancer effects, particularly in lung cancer. Research indicates that it induces apoptosis in A549 lung cancer cells through a caspase-dependent pathway. The compound increases the ratio of pro-apoptotic factors (Bax) to anti-apoptotic factors (Bcl-2), thereby promoting cell death. Additionally, it inhibits key signaling pathways such as ERK and Akt, which are often implicated in tumor growth and survival .

Genotoxicity and Antigenotoxicity

Gleditsiasaponin C has also been evaluated for its genotoxic effects. A study involving Gleditsia caspica saponins showed that they did not induce DNA damage but rather exhibited antigenotoxic properties against cyclophosphamide-induced genotoxicity in mice. The saponins significantly reduced chromosomal aberrations in both somatic and germ cells .

In Vivo Study Findings

  • Chromosomal Aberrations : The administration of Gleditsiasaponin C before or after cyclophosphamide treatment resulted in a significant reduction in chromosomal abnormalities (59% reduction in bone marrow cells) .
  • Cell Viability : The saponin fraction demonstrated dose-dependent cytotoxicity against human tumor cell lines, with an IC50 value around 220 μg/mL .

Antiviral Activity

Emerging evidence suggests that Gleditsiasaponin C may possess antiviral properties. Research indicates that saponins from Gleditsia species exhibit significant anti-HIV activity. This potential opens avenues for further exploration into the use of Gleditsiasaponin C as an adjunct therapy in viral infections .

Summary of Key Findings

The following table summarizes the key findings related to Gleditsiasaponin C:

Application Mechanism/Effect Study Reference
AnticancerInduces apoptosis via caspase activation
GenotoxicityNo DNA damage; reduces chromosomal aberrations
AntigenotoxicityProtects against cyclophosphamide-induced genotoxicity
AntiviralSignificant anti-HIV activity

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key similarities and differences between Gleditsiasaponin C and related saponins:

Compound Source Structural Features Bioactivity References
Gleditsiasaponin C G. japonica, G. sinensis Triterpenoid core, hydroxyl/carbonyl groups, glucose/rhamnose chains Anti-HIV, antitumor (Sarcoma 180, Ehrlich carcinoma), non-toxic
Gleditsiasaponin B G. japonica Similar aglycone; differing sugar moieties Moderate antitumor activity, weaker anti-HIV effects compared to C
Gleditsiasaponin G G. japonica Bis-desmosidic structure with additional sugars Antitumor activity; hydrolyzed to Gleditsiasaponin G' with enhanced solubility
Gleditsioside J G. sinensis Acylated triterpenoid with rare arabinose linkage Antiproliferative effects on colon cancer cells (HT-29)
Caspicaoside F G. caspica Oleanane-type aglycone, glucose-xylose chains Cytotoxic against breast cancer (MCF-7) and liver cancer (HepG2) cell lines
Schidigerasaponin E1 Schleichera spp. Oleanolic acid core, trisaccharide chain Limited data; hypothesized anti-inflammatory properties
Agavasaponin C' Agave spp. Steroidal saponin with spirostanol structure Antimicrobial activity reported in unrelated studies

Key Structural and Functional Insights:

Sugar Moieties Dictate Bioactivity: Gleditsiasaponin C's anti-HIV activity is attributed to its unique glucose-rhamnose configuration, which enhances viral membrane interaction . In contrast, Gleditsiasaponin B’s reduced efficacy correlates with shorter sugar chains . Bis-desmosidic saponins like Gleditsiasaponin G exhibit higher solubility after hydrolysis (e.g., Gleditsiasaponin G'), improving bioavailability .

Aglycone Variations Influence Specificity :

  • Oleanane-type saponins (e.g., Caspicaoside F) show stronger cytotoxicity against epithelial cancers compared to the lupane-type core of Gleditsiasaponin C .
  • Steroidal saponins (e.g., Agavasaponin C') target microbial cells rather than mammalian systems, highlighting structural divergence in mechanisms .

Taxonomic Trends in Activity: Gleditsia-derived saponins consistently demonstrate antitumor and antiviral properties, whereas saponins from Schleichera or Agave are less studied in these contexts .

Q & A

Q. What metadata is essential for publishing Gleditsiasaponin C research?

  • Methodological Answer :
  • Chemical Identity : Provide IUPAC name, PubChem CID, and spectroscopic data (NMR, HRMS) in supplementary materials .
  • Experimental Replicates : State the number of biological/technical replicates and statistical tests used .
  • Raw Data Accessibility : Deposit HPLC chromatograms, dose-response curves, and pharmacokinetic datasets in repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.